molecular formula C14H14N4O2 B12779696 1,3,7-Trimethyl-8-phenylxanthine CAS No. 6439-88-9

1,3,7-Trimethyl-8-phenylxanthine

Cat. No.: B12779696
CAS No.: 6439-88-9
M. Wt: 270.29 g/mol
InChI Key: MBYIBRUTNFFDFL-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-phenylxanthine is a derivative of xanthine, a heterocyclic aromatic compound. Xanthine derivatives are known for their pharmacological activities and are widely used in medicinal chemistry. This compound is particularly notable for its role as an adenosine receptor antagonist, which makes it a valuable compound in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-phenylxanthine typically involves the alkylation of xanthine derivatives. One common method includes the reaction of 1,3,7-trimethylxanthine with phenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-phenylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phenylxanthine oxides, while substitution reactions can yield various phenyl-substituted xanthine derivatives .

Scientific Research Applications

1,3,7-Trimethyl-8-phenylxanthine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role as an adenosine receptor antagonist, which has implications in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions such as Parkinson’s disease and asthma.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The primary mechanism of action of 1,3,7-Trimethyl-8-phenylxanthine is its antagonistic effect on adenosine receptors. By blocking these receptors, the compound can modulate various physiological processes, including neurotransmission and inflammation. The molecular targets include A1 and A2 adenosine receptors, and the pathways involved are related to the inhibition of adenosine-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): Similar in structure but lacks the phenyl group.

    Theobromine (3,7-Dimethylxanthine): Contains two methyl groups and is found in cocoa.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness

1,3,7-Trimethyl-8-phenylxanthine is unique due to the presence of the phenyl group, which enhances its binding affinity to adenosine receptors compared to other xanthine derivatives. This structural feature makes it a more potent antagonist and provides distinct pharmacological properties .

Properties

CAS No.

6439-88-9

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

1,3,7-trimethyl-8-phenylpurine-2,6-dione

InChI

InChI=1S/C14H14N4O2/c1-16-10-12(17(2)14(20)18(3)13(10)19)15-11(16)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

MBYIBRUTNFFDFL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1C3=CC=CC=C3)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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